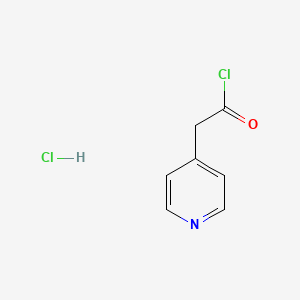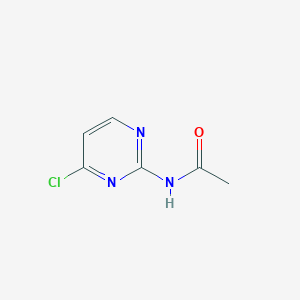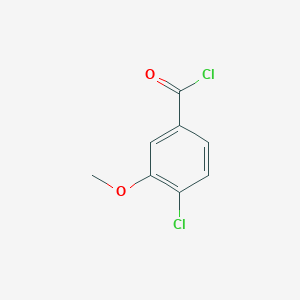![molecular formula C15H19NO5 B3133760 2-[(Tert-butyloxycarbonyl)]-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid CAS No. 398476-78-3](/img/structure/B3133760.png)
2-[(Tert-butyloxycarbonyl)]-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Descripción general
Descripción
The compound you mentioned contains a tert-butyloxycarbonyl (Boc) group, which is a protecting group used in organic synthesis . This group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis
The Boc group has a linear formula of C11H14O4N2 . The InChI key is GNGCSXRLPFHKIO-UHFFFAOYSA-N .Chemical Reactions Analysis
Removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Aplicaciones Científicas De Investigación
Synthetic and Therapeutic Applications
2-[(Tert-butyloxycarbonyl)]-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a compound that belongs to the tetrahydroisoquinoline class, recognized for its versatile applications in pharmaceutical synthesis and medicinal chemistry. Research has highlighted the significance of tetrahydroisoquinolines (THIQs) as "privileged scaffolds" in drug discovery, showing promise in various therapeutic areas including cancer, malaria, central nervous system disorders, cardiovascular diseases, and metabolic disorders. The US FDA's approval of trabectedin, a drug based on the THIQ scaffold for soft tissue sarcoma treatment, marks a milestone in anticancer drug discovery (Singh & Shah, 2017).
Antioxidant and Environmental Implications
Synthetic phenolic antioxidants (SPAs), which include derivatives similar to the compound of interest, have widespread industrial and commercial use due to their efficacy in retarding oxidative reactions and extending product shelf life. However, concerns regarding their environmental presence, human exposure, and potential toxicity have been raised. These compounds, detected in various environmental matrices, have raised questions about their potential endocrine-disrupting effects and carcinogenicity. Future research directions are recommended to investigate novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).
Biodegradation and Environmental Fate
The environmental behavior and fate of compounds structurally related to this compound, like ethyl tert-butyl ether (ETBE), have been extensively studied. Microorganisms capable of degrading ETBE under aerobic conditions have been identified, offering insights into potential bioremediation strategies. Although aerobic biodegradation pathways have been characterized, the anaerobic biodegradation potential remains underexplored. The presence of co-contaminants may either inhibit or enhance biodegradation processes, pointing towards the need for further investigation into the biodegradation mechanisms and pathways of similar compounds (Thornton et al., 2020).
Mecanismo De Acción
Target of Action
The primary target of this compound is amines . The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis, particularly for the protection of amines .
Mode of Action
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This results in the formation of a carbamate, protecting the amine from further reactions . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Biochemical Pathways
The compound plays a role in the synthesis of peptides and other organic compounds . It is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The Boc group protects the amine during the synthesis, preventing unwanted reactions .
Pharmacokinetics
The solubility of the compound in various solvents suggests that it may have good bioavailability . It is soluble in water or 1% acetic acid, and also soluble in ethyl acetate and methanol .
Result of Action
The result of the compound’s action is the protection of amines during organic synthesis, allowing for controlled reactions and the production of desired compounds . After the synthesis, the Boc group can be removed, revealing the original amine .
Action Environment
The action of the compound can be influenced by environmental factors such as temperature and pH . For example, the addition of the Boc group occurs under aqueous conditions , and its removal requires the presence of strong acids . Therefore, the compound’s action, efficacy, and stability can be controlled by adjusting these environmental conditions.
Direcciones Futuras
Propiedades
IUPAC Name |
6-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c1-15(2,3)21-14(20)16-8-9-4-5-11(17)6-10(9)7-12(16)13(18)19/h4-6,12,17H,7-8H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGASQAAOACKPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(CC1C(=O)O)C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)hex-5-enoate](/img/structure/B3133728.png)







